7-Methyl-4-methoxy isatin
CAS No.: 1082041-40-4
Cat. No.: VC2827960
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082041-40-4 |
|---|---|
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 4-methoxy-7-methyl-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C10H9NO3/c1-5-3-4-6(14-2)7-8(5)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) |
| Standard InChI Key | VLMDFNAYKFPQJT-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)OC)C(=O)C(=O)N2 |
| Canonical SMILES | CC1=C2C(=C(C=C1)OC)C(=O)C(=O)N2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
7-Methyl-4-methoxy isatin (systematic name: 4-methoxy-7-methyl-1H-indole-2,3-dione) features a distinct molecular structure characterized by specific substitutions on the isatin core. The compound exhibits a methoxy group at the C4 position and a methyl group at the C7 position of the indole-2,3-dione skeleton. This substitution pattern distinguishes it from other isatin derivatives and contributes to its unique chemical and biological properties.
The structural characteristics of 7-Methyl-4-methoxy isatin can be summarized as follows:
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CAS Number: 1082041-40-4
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Molecular Formula: C10H9NO3
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Molecular Weight: 191.18 g/mol
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IUPAC Name: 4-methoxy-7-methyl-1H-indole-2,3-dione
Physicochemical Properties
Synthesis Methods
Laboratory Synthesis
Structure-Activity Relationship
Understanding the relationship between the structure of 7-Methyl-4-methoxy isatin and its biological activities provides valuable insights for optimizing its therapeutic potential. The specific substitution pattern in this compound contributes significantly to its biological properties.
Impact of Substitution Pattern
The positioning of methyl and methoxy groups at C7 and C4 positions, respectively, in 7-Methyl-4-methoxy isatin influences its interactions with biological targets and consequent activities. Based on structure-activity relationship (SAR) studies of isatin derivatives, several observations can be made:
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Methoxy group at C4: This substitution may enhance interactions with specific binding pockets in target proteins. Methoxy groups can serve as hydrogen bond acceptors, potentially increasing affinity for certain targets.
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Methyl group at C7: This substitution increases the lipophilicity of the molecule and may improve its ability to penetrate cell membranes. Additionally, methyl groups can engage in hydrophobic interactions with protein binding sites .
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Isatin core: The 1H-indole-2,3-dione scaffold provides a rigid framework that positions the functional groups in optimal orientations for target binding. The carbonyl groups at positions 2 and 3 can participate in hydrogen bonding interactions with target proteins .
| Structural Modification | Effect on Activity | Potential Mechanism | Relevance to 7-Methyl-4-methoxy isatin |
|---|---|---|---|
| C4 substitution (e.g., methoxy) | Enhanced target binding | Increased hydrogen bonding capacity | Present in 7-Methyl-4-methoxy isatin, likely contributes to its activity |
| C7 substitution (e.g., methyl) | Improved lipophilicity | Enhanced membrane penetration | Present in 7-Methyl-4-methoxy isatin, may improve its cellular uptake |
| N-substitution | Enhanced antimicrobial activity | Altered electronic distribution | Not present in 7-Methyl-4-methoxy isatin, potential for future modification |
| 5-halogenation | Increased antimicrobial activity | Electronic effects on reactivity | Not present in 7-Methyl-4-methoxy isatin, potential for future modification |
| Spirocyclization | Modified 3D structure | Altered binding conformations | Not present in 7-Methyl-4-methoxy isatin, represents alternative approach |
These structure-activity insights provide a foundation for understanding the biological activities of 7-Methyl-4-methoxy isatin and offer directions for potential structural modifications to enhance its therapeutic properties.
Current Research and Applications
Research on 7-Methyl-4-methoxy isatin continues to evolve, with various studies exploring its potential applications in different therapeutic areas. While specific research focused exclusively on this compound is limited in the available sources, broader investigations into isatin derivatives provide valuable context.
Ongoing Research Initiatives
Several research directions involving isatin derivatives that may be relevant to 7-Methyl-4-methoxy isatin include:
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Development of molecular hybrids: Researchers are exploring the creation of hybrid molecules that combine isatin with other pharmacophores to enhance activity or target specificity. For example, studies have investigated 4-aminoquinoline-isatin hybrids as antibacterial agents .
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Computational studies: Molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies are being conducted to understand the cytotoxic activity of isatin derivatives and predict the activity of new derivatives based on molecular descriptors.
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Spirocyclic derivatives: Investigations into spirocyclic isatin derivatives with α-methylene-γ-butyrolactone cores have employed computational methods to study their solvation, structural, electronic, and topological properties in relation to their anti-leukemic potential .
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Targeted drug delivery: Research on formulation strategies for isatin derivatives aims to improve their pharmacokinetic profiles and enhance therapeutic efficacy.
These research initiatives and potential applications highlight the significance of 7-Methyl-4-methoxy isatin in the ongoing development of novel therapeutic agents.
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